molecular formula C11H10ClN3O3 B11404004 2-(4-chlorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

2-(4-chlorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11404004
M. Wt: 267.67 g/mol
InChI Key: AYUIGKPBXQKYAL-UHFFFAOYSA-N
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Description

    is a synthetic organic compound with the following structural formula:

    2-(4-chlorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: CH3CONHC(O)N(O)N(C6H4Cl)CH3\text{CH}_3\text{CONH}\text{C}(\text{O})\text{N}(\text{O})\text{N}(\text{C}_6\text{H}_4\text{Cl})\text{CH}_3 CH3​CONHC(O)N(O)N(C6​H4​Cl)CH3​

  • It combines an acetamide group with a 4-chlorophenoxy moiety and a 4-methyl-1,2,5-oxadiazol-3-yl substituent.
  • The compound is used in various scientific and industrial applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C11H10ClN3O3

    Molecular Weight

    267.67 g/mol

    IUPAC Name

    2-(4-chlorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

    InChI

    InChI=1S/C11H10ClN3O3/c1-7-11(15-18-14-7)13-10(16)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16)

    InChI Key

    AYUIGKPBXQKYAL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NON=C1NC(=O)COC2=CC=C(C=C2)Cl

    Origin of Product

    United States

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